molecular formula C9H7BrO3 B1339878 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 99067-25-1

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No.: B1339878
CAS No.: 99067-25-1
M. Wt: 243.05 g/mol
InChI Key: GRPOMPOKJNVQKD-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . It is a brominated derivative of 1,4-benzodioxine, featuring a benzodioxine ring with a bromine atom at the 7th position and an aldehyde group at the 6th position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .

Chemical Reactions Analysis

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde can be compared with other similar compounds, such as:

    2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.

    7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.

    7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride:

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPOMPOKJNVQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556477
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99067-25-1
Record name 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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